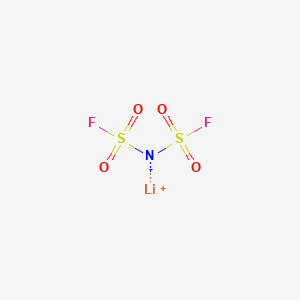

Lithium bis(fluorosulfonyl)imide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

171611-11-3 |

|---|---|

Molecular Formula |

F2HLiNO4S2 |

Molecular Weight |

188.1 g/mol |

IUPAC Name |

lithium;bis(fluorosulfonyl)azanide |

InChI |

InChI=1S/F2HNO4S2.Li/c1-8(4,5)3-9(2,6)7;/h3H; |

InChI Key |

PIAMXHUFQAOKRH-UHFFFAOYSA-N |

SMILES |

[Li+].[N-](S(=O)(=O)F)S(=O)(=O)F |

Canonical SMILES |

[Li].N(S(=O)(=O)F)S(=O)(=O)F |

Origin of Product |

United States |

Foundational & Exploratory

Lithium Bis(fluorosulfonyl)imide (LiFSI): A Fundamental Properties Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lithium bis(fluorosulfonyl)imide (LiFSI) has emerged as a highly promising lithium salt for next-generation lithium-ion batteries and other electrochemical energy storage devices. Its unique combination of high ionic conductivity, exceptional thermal stability, and ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces makes it a compelling alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF₆). This technical guide provides a comprehensive overview of the fundamental properties of LiFSI, detailed experimental protocols for its characterization, and a visualization of its critical role in battery chemistry.

Core Physicochemical Properties

LiFSI is a white crystalline powder with the chemical formula F₂LiNO₄S₂.[1] Its fundamental properties are summarized in the table below, offering a comparative look at its key characteristics.

| Property | Value | References |

| Chemical Formula | F₂LiNO₄S₂ | [1][2] |

| Molecular Weight | 187.07 g/mol | [1][2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 124-128 °C | [1] |

| Density | 1.052 g/cm³ at 25°C | [3] |

| Thermal Decomposition | Stable up to 200°C | [4][5] |

Solubility Profile

LiFSI exhibits high solubility in a wide range of polar organic solvents commonly used in lithium-ion battery electrolytes. This high solubility is crucial for formulating electrolytes with optimal ionic conductivity. While precise quantitative data can vary with temperature and solvent purity, the following table provides an overview of its solubility in key battery solvents.

| Solvent | Molar Ratio (LiFSI:Solvent) | Description | References |

| Ethylene Carbonate (EC) | Up to 1:2 | Highly soluble, forming stable electrolytes even at high concentrations. | [6] |

| Dimethyl Carbonate (DMC) | Up to 1:2 | High solubility, contributing to high ionic conductivity. | [7] |

| Diethyl Carbonate (DEC) | - | Generally soluble, often used in co-solvent systems. | [8] |

| Dimethoxyethane (DME) | > 1:1 | Extremely high solubility, with more than one mole of LiFSI dissolving in one mole of DME. | [9] |

Electrochemical Properties

The electrochemical characteristics of LiFSI are central to its superior performance in battery applications. Its high ionic conductivity and wide electrochemical stability window are particularly noteworthy.

| Property | Value/Description | References |

| Ionic Conductivity | 7 mS/cm in 1:6 LiFSI:EC at 30°C | Significantly higher than LiTFSI in similar formulations. |

| Electrochemical Stability Window | Stable up to ~4.7-4.8 V vs. Li⁺/Li in concentrated EC-based electrolytes | Wider than LiTFSI-based electrolytes, enabling the use of high-voltage cathodes. |

Experimental Protocols

Accurate characterization of LiFSI's properties is essential for electrolyte development and battery performance evaluation. The following sections detail the methodologies for key experiments.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of a LiFSI-based electrolyte.

Methodology:

-

Electrolyte Preparation: Prepare the LiFSI electrolyte by dissolving a known concentration of LiFSI in the desired solvent or solvent mixture inside an argon-filled glovebox to prevent moisture contamination.

-

Cell Assembly: Utilize a two-electrode conductivity cell with platinum electrodes.

-

Calibration: Calibrate the conductivity cell using a standard solution with a known conductivity (e.g., a certified KCl solution).[9]

-

Measurement:

-

Rinse the conductivity cell and the sample beaker with the prepared electrolyte solution at least twice to avoid contamination.[9]

-

Immerse the conductivity sensor into the electrolyte, ensuring the platinum poles are fully submerged and that there are no air bubbles on the electrode surfaces.[9][10]

-

Measure the impedance of the cell over a range of frequencies (e.g., 1 Hz to 1 MHz) using an electrochemical impedance spectrometer.

-

Alternatively, a benchtop conductivity meter can be used for direct reading.[11]

-

-

Calculation: The ionic conductivity (σ) is calculated using the formula σ = L / (A * R), where L is the distance between the electrodes, A is the electrode area, and R is the bulk resistance of the electrolyte obtained from the impedance measurement. For direct reading meters, the conductivity is displayed.

-

Temperature Control: Maintain a constant temperature throughout the measurement, as ionic conductivity is highly temperature-dependent.[11]

Thermal Stability Analysis (TGA/DSC)

Objective: To evaluate the thermal stability and decomposition behavior of LiFSI.

Methodology:

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of LiFSI into a TGA crucible (e.g., alumina (B75360) or platinum).[12]

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.[12]

-

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[1]

-

Data Acquisition: Continuously record the sample's mass as a function of temperature. The resulting curve shows the temperatures at which weight loss occurs, indicating decomposition.[12]

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Seal a small, accurately weighed amount of LiFSI (typically 1-5 mg) in a hermetic DSC pan inside a glovebox to prevent moisture contamination.[13]

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Purge the DSC cell with an inert gas.

-

-

Heating Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) over the desired temperature range.[14]

-

Data Acquisition: Measure the heat flow to or from the sample relative to the reference pan as a function of temperature. Endothermic peaks indicate melting or phase transitions, while exothermic peaks indicate decomposition or other reactions.[15]

Electrochemical Stability Window (Cyclic Voltammetry)

Objective: To determine the voltage range over which the LiFSI electrolyte remains stable without significant oxidation or reduction.

Methodology:

-

Cell Assembly: Assemble a three-electrode electrochemical cell inside a glovebox.

-

Working Electrode: A material inert in the potential window of interest, such as platinum, gold, or glassy carbon.

-

Counter Electrode: Lithium metal foil.

-

Reference Electrode: Lithium metal foil.

-

Electrolyte: The LiFSI-based solution to be tested.

-

-

Measurement:

-

Data Analysis:

-

Plot the current response as a function of the applied potential.

-

The electrochemical stability window is defined by the potentials at which a significant increase in the anodic (oxidation) and cathodic (reduction) currents is observed, indicating the onset of electrolyte decomposition.[17]

-

Signaling Pathways and Logical Relationships

Solid Electrolyte Interphase (SEI) Formation

A key advantage of LiFSI is its ability to form a robust and stable Solid Electrolyte Interphase (SEI) on the anode surface. This passivation layer is crucial for preventing further electrolyte decomposition and ensuring long-term battery cycling stability.[18][19] The formation of the SEI is a complex process involving the reductive decomposition of the FSI⁻ anion.

The diagram below illustrates the proposed decomposition pathway of the FSI⁻ anion at the anode surface, leading to the formation of key inorganic SEI components.

Caption: Proposed decomposition pathway of the FSI⁻ anion during SEI formation.

This simplified pathway shows that the reduction of the FSI⁻ anion at the anode surface leads to the formation of lithium fluoride (B91410) (LiF) and lithium oxide (Li₂O), which are key components of a stable and effective SEI.[20] The presence of a LiF-rich SEI is believed to enhance the mechanical stability and suppress lithium dendrite growth.

Conclusion

This compound possesses a compelling set of fundamental properties that position it as a leading candidate for advanced lithium-ion battery electrolytes. Its high ionic conductivity, excellent thermal stability, and favorable SEI-forming capabilities address many of the limitations of conventional lithium salts. A thorough understanding of its physicochemical and electrochemical characteristics, facilitated by the standardized experimental protocols outlined in this guide, is crucial for harnessing its full potential in the development of next-generation energy storage technologies. The continued investigation into its behavior within various battery chemistries will undoubtedly pave the way for safer, longer-lasting, and higher-performance batteries.

References

- 1. blog.kohan.com.tw [blog.kohan.com.tw]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. batterypoweronline.com [batterypoweronline.com]

- 10. m.youtube.com [m.youtube.com]

- 11. eag.com [eag.com]

- 12. valipod.com [valipod.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators [labx.com]

- 16. researchgate.net [researchgate.net]

- 17. Experimental measurement and analysis methods of cyclic voltammetry for lithium batteries [esst.cip.com.cn]

- 18. grepow.com [grepow.com]

- 19. ossila.com [ossila.com]

- 20. pubs.acs.org [pubs.acs.org]

Synthesis and purification of Lithium bis(fluorosulfonyl)imide for battery electrolytes

An In-depth Technical Guide to the Synthesis and Purification of Lithium Bis(fluorosulfonyl)imide (LiFSI) for Battery Electrolytes

Introduction

This compound (LiFSI) is an advanced electrolyte salt that is rapidly gaining prominence in the field of lithium-ion and next-generation batteries.[1] It is considered a promising alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF₆) salt due to its superior properties, including higher ionic conductivity, excellent thermal and chemical stability, and better resistance to hydrolysis.[2][3] High-purity LiFSI is crucial for enhancing the performance, lifetime, and safety of batteries, particularly in high-voltage and fast-charging systems.[1][2] The synthesis and subsequent purification of LiFSI to battery-grade levels (>99.9%) are critical processes that involve multiple steps to remove various impurities that can degrade battery performance.[4]

This technical guide provides a comprehensive overview of the common synthesis routes and purification methods for LiFSI, complete with experimental protocols, quantitative data, and process visualizations for researchers and professionals in battery material development.

Synthesis of this compound (LiFSI)

The industrial production of LiFSI can be achieved through several synthetic pathways. The choice of method often depends on factors such as raw material availability, cost, safety considerations, and the desired purity of the final product.

Common Synthesis Routes

-

Neutralization of Hydrogen Bis(fluorosulfonyl)imide (HFSI): This is a widely used commercial method where HFSI is neutralized with a lithium base, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH), typically in an aqueous solution.[5][6] The resulting LiFSI solution contains various salt impurities from the neutralization of acids present in the crude HFSI, which are subsequently removed during purification.[5]

-

Fluorination of Bis(chlorosulfonyl)imide (HCSI): This route involves the reaction of bis(chlorosulfonyl)imide, as a starting material, with a fluorinating agent. The resulting intermediate is then treated with an alkaline reagent and a lithium base to produce LiFSI.[7] This method can achieve high yield and purity by avoiding separate purification and concentration steps for the intermediate.[7]

-

Reaction of Fluorosulfonamide: In this multi-step process, lithium fluorosulfonamide is first prepared. Sulfuryl fluoride (B91410) is then introduced into a solution of lithium fluorosulfonamide in the presence of an acid-binding agent to form a bis(fluorosulfonyl)imide ammonium (B1175870) salt. This salt is then converted to the lithium salt through ion exchange and subsequent reactions.[8]

-

Metathesis (Ion Exchange) Reaction: This method involves a salt metathesis reaction between an alkali metal salt of bis(fluorosulfonyl)imide, such as potassium bis(fluorosulfonyl)imide (KFSI), and a lithium salt like lithium perchlorate (B79767) (LiClO₄) or lithium tetrafluoroborate (B81430) (LiBF₄) in an organic solvent like acetonitrile.[9][10]

The following diagram illustrates a generalized workflow for the synthesis of LiFSI, highlighting the key stages from raw materials to the crude product.

Experimental Protocol: Synthesis via Neutralization of HFSI

This protocol describes a common laboratory-scale synthesis of LiFSI.

-

Preparation: A purified solution of hydrogen bis(fluorosulfonyl)imide (HFSI) is prepared in deionized water.

-

Neutralization: A lithium base, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH), is slowly added to the HFSI solution while stirring. The reaction is typically carried out at a controlled temperature to manage heat generation.[6]

-

Filtration: During the neutralization process, impurities from the crude HFSI are converted into their corresponding lithium salts (e.g., Li₂SO₄, LiCl, LiF).[5] Many of these salts are insoluble in the aqueous LiFSI solution and can be removed by filtration.[6]

-

Concentration: The water is removed from the filtrate, often under vacuum, to yield the crude LiFSI product, which will then undergo further purification.[6]

Purification of Battery-Grade LiFSI

The purity of LiFSI is critical for the performance and cycle life of lithium-ion batteries.[4] Impurities such as other metal ions, halides (especially chloride), sulfates, and residual moisture or organic solvents can lead to side reactions, corrosion of battery components, and overall performance degradation.[5][11][12]

Common Impurities in Crude LiFSI

The primary impurities that must be removed to achieve battery-grade LiFSI include:

-

Inorganic Salts: Lithium fluoride (LiF), lithium chloride (LiCl), lithium sulfate (B86663) (Li₂SO₄), and lithium fluorosulfonate (LiFSO₃).[4][5]

-

Acidic Impurities: Residual hydrogen fluoride (HF) or other acids from the synthesis process.[5]

-

Water: Moisture content must be reduced to parts-per-million (ppm) levels.[13]

-

Organic Solvents: Residual solvents from synthesis or purification steps.[4]

Purification Techniques

A combination of techniques is typically employed to remove the various impurities from crude LiFSI.

-

Recrystallization: This is a powerful method for achieving high purity. The crude LiFSI is dissolved in a suitable polar solvent, and then a low-polarity or non-polar solvent is added to induce crystallization of the pure LiFSI, leaving impurities behind in the solvent mixture.[8][14] The choice of solvents is critical for obtaining high yield and purity.[7]

-

Solvent Extraction: Liquid-liquid extraction is used to separate impurities based on their differing solubilities in two immiscible liquid phases. For instance, an aqueous solution of LiFSI can be washed with an organic solvent to remove certain organic-soluble impurities, or LiFSI can be extracted from an aqueous solution into an organic phase.[13][15]

-

Evaporation: Techniques like short-path thin-film evaporation are used to concentrate the LiFSI solution under controlled temperature and high vacuum. This method is efficient for removing solvents with a short residence time, which minimizes thermal degradation of the product.[13][15]

-

Chemical Treatment: Specific reagents can be used to remove targeted impurities. For example, organic acid anhydrides can be employed to react with and remove residual water without introducing other contaminants.[14]

-

Ion Exchange: Acidic resin exchange can be used to convert ammonium salts of bis(fluorosulfonyl)imide into the acid form, which is then neutralized with a lithium base to form LiFSI, effectively removing ammonium ions.[8]

The following diagram outlines a typical multi-step purification workflow for crude LiFSI.

Experimental Protocol: Purification by Recrystallization

This protocol provides a general procedure for purifying LiFSI using a solvent/anti-solvent method.

-

Dissolution: Dissolve the crude LiFSI product in a suitable organic solvent where it has good solubility (e.g., certain esters, nitriles, or ethers).[14][16]

-

Filtration: Filter the resulting solution to remove any insoluble particulate matter.[14]

-

Crystallization: While stirring, slowly add a low-polarity organic solvent (an "anti-solvent") in which LiFSI is poorly soluble (e.g., dichloromethane, toluene).[8][14] This will cause the high-purity LiFSI to precipitate out of the solution. The temperature may be lowered (e.g., ≤ 25°C) to maximize the crystal yield.[13]

-

Isolation: Collect the precipitated LiFSI crystals by filtration.

-

Washing: Wash the collected crystals with a small amount of the low-polarity anti-solvent to remove any remaining dissolved impurities.

-

Drying: Dry the purified LiFSI product under high vacuum at a moderate temperature (e.g., 35°C) to remove all traces of residual solvents.[4] The final product should be a fine, white powder.

Data Presentation: Properties and Purity

The following tables summarize key properties and typical purity data for battery-grade LiFSI.

Table 1: Physicochemical Properties of LiFSI

| Property | Value | References |

| Chemical Formula | LiN(SO₂F)₂ | [17] |

| Appearance | White to almost white powder | [17] |

| Melting Point | 124 - 145 °C | [17][18] |

| Purity (Assay) | ≥ 99.9% (trace metals basis) | |

| Solubility | Soluble in water and common organic carbonate and ether solvents | [17] |

Table 2: Typical Impurity Levels in Crude vs. Purified LiFSI

| Impurity | Crude LiFSI Concentration | Battery-Grade LiFSI Specification | References |

| Water (H₂O) | > 3000 ppm | < 10 - 20 ppm | [4][19] |

| Chloride (Cl⁻) | Variable, can be high | < 1 ppm | [5] |

| Sulfate (SO₄²⁻) | Variable | Low ppm levels | [5] |

| Reactive Solvents (e.g., alcohols) | > 1000 ppm | < 10 ppm (ideally 0 ppm) | [4][19] |

Conclusion

The synthesis and purification of this compound are multi-faceted processes that are fundamental to its successful application in high-performance lithium-ion batteries. While various synthetic routes exist, achieving the ultra-high purity required for battery applications necessitates rigorous and carefully controlled purification steps to remove detrimental inorganic and organic impurities.[2] Recrystallization, solvent extraction, and advanced drying techniques are key to producing battery-grade LiFSI with low moisture and impurity content. As the demand for better batteries continues to grow, further advancements in efficient and cost-effective synthesis and purification processes will be critical for the widespread adoption of LiFSI as a next-generation electrolyte salt.[3]

References

- 1. arkema.com [arkema.com]

- 2. chargedevs.com [chargedevs.com]

- 3. researchgate.net [researchgate.net]

- 4. US10967295B2 - Processes for removing reactive solvent from this compound (LiFSI) using organic solvents that are stable toward anodes in lithium-ion and lithium-metal batteries - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. WO2020100115A1 - Processes for removing reactive solvent from this compound (lifsi) using organic solvents that are stable toward anodes in lithium-ion and lithium-metal batteries - Google Patents [patents.google.com]

- 7. KR101718292B1 - Novel method for preparing this compound - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. WO2018104675A1 - Method for drying and purifying lifsi - Google Patents [patents.google.com]

- 14. CN106976849B - Purification method of lithium bis (fluorosulfonyl) imide - Google Patents [patents.google.com]

- 15. patents.justia.com [patents.justia.com]

- 16. Purification method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 17. High-Purity Lifsi – Lithium Salt Electrolyte Material for Advanced Energy Storage Systems - RODEXSTONE.COM [rodexstone.com]

- 18. This compound: Synthesis and properties_Chemicalbook [chemicalbook.com]

- 19. US20210178288A1 - Processes For Removing Reactive Solvent From this compound (LiFSI) Using Organic Solvents That Are Stable Toward Anodes In Lithium-Ion And Lithium-Metal Batteries - Google Patents [patents.google.com]

A Deep Dive into the Thermal Stability and Decomposition of Lithium Bis(fluorosulfonyl)imide (LiFSI)

An In-depth Technical Guide for Researchers and Scientists

Lithium bis(fluorosulfonyl)imide (LiFSI) has emerged as a highly promising alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF6) salt in electrolytes for next-generation lithium-ion batteries. Its purported benefits, including superior thermal stability, high ionic conductivity, and resistance to hydrolysis, have positioned it as a key enabler for safer and higher-performance energy storage systems.[1][2] However, the thermal behavior of LiFSI is a complex topic with some conflicting reports in the scientific literature, underscoring the critical need for a comprehensive understanding of its stability and decomposition pathways.[3][4] This technical guide synthesizes the current knowledge on the thermal characteristics of LiFSI, presenting key data, outlining experimental methodologies, and visualizing the intricate decomposition mechanisms.

Core Concepts: Thermal Stability of LiFSI

The thermal stability of an electrolyte salt is a critical parameter for the safety and lifespan of lithium-ion batteries.[5] Unlike LiPF6, which begins to decompose at temperatures as low as 60°C, LiFSI generally exhibits significantly higher thermal stability.[4][5] However, the exact decomposition temperature of LiFSI has been a subject of debate, with reported values varying widely. This variability is often attributed to the purity of the LiFSI salt, as impurities can catalyze decomposition reactions.[3][4]

Studies have shown that while some commercial LiFSI salts demonstrate mass loss at temperatures as low as 75°C in isothermal thermogravimetric analysis (TGA) experiments, others remain stable up to approximately 200°C, with only a 3% mass loss observed up to 300°C.[4] This discrepancy highlights the profound impact of manufacturing processes and purification methods on the final product's thermal robustness.

Quantitative Data on LiFSI Thermal Decomposition

To provide a clear overview of the reported thermal properties of LiFSI and its electrolytes, the following table summarizes key quantitative data from various studies.

| Parameter | Value | Analytical Method | Notes | Reference(s) |

| Decomposition Onset Temperature (Pure LiFSI) | ~200 °C | Dynamic TGA | Mass loss of 3% up to 300 °C. | [4] |

| Decomposition Onset Temperature (Pure LiFSI) | 150 - 220 °C | TGA | Initial breakdown of LiFSI. | [6] |

| Decomposition Temperature (LiTFSI-LiODFB dual-salt electrolyte) | > 271.0 °C | ARC | For comparison, LiPF6 electrolyte decomposes at lower temperatures. | [7] |

| Maximum Thermal Runaway Temperature (LiFSI + succinonitrile) | 285 °C | ARC | Significantly lower than LiPF6 electrolyte (417 °C). | [8][9] |

| Heat of Reaction (ΔH) during Thermal Runaway (LiFSI + succinonitrile) | 2.068 kJ | ARC | Lower than LiPF6 electrolyte (5.26 kJ). | [8][9] |

Experimental Protocols for Characterizing Thermal Stability

The investigation of LiFSI's thermal properties relies on a suite of analytical techniques. Understanding the methodologies behind these experiments is crucial for interpreting the data accurately.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the mass of the LiFSI salt changes, indicating decomposition.

Methodology:

-

A small, precisely weighed sample of LiFSI is placed in a high-precision balance located within a furnace.

-

The sample is heated at a controlled rate (e.g., 5°C/min) under an inert atmosphere (typically nitrogen or argon) to prevent oxidation.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss is first detected. Isothermal TGA can also be performed, where the sample is held at a constant temperature for an extended period to observe mass loss over time.[10]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in LiFSI as a function of temperature.

Methodology:

-

A small, encapsulated sample of LiFSI and an inert reference are placed in the DSC instrument.

-

Both the sample and the reference are subjected to a controlled temperature program (heating or cooling at a constant rate).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Endothermic peaks (heat absorption) can indicate melting or some decomposition processes, while exothermic peaks (heat release) are typically associated with decomposition or crystallization.

Accelerating Rate Calorimetry (ARC)

Objective: To study the thermal runaway behavior of electrolytes containing LiFSI under adiabatic conditions.

Methodology:

-

A sample of the LiFSI-based electrolyte is placed in a small, robust container (a "bomb").

-

The bomb is placed in a calorimeter that is programmed to maintain an adiabatic environment (no heat exchange with the surroundings).

-

The sample is heated in a series of small steps. After each step, the instrument "waits" and "seeks" for any self-heating from the sample.

-

If self-heating is detected, the calorimeter's temperature is ramped up to match the sample's temperature, thus maintaining adiabatic conditions.

-

The temperature and pressure are monitored as the exothermic decomposition reaction accelerates, providing data on the onset temperature of thermal runaway, the maximum temperature and pressure reached, and the total energy released.[8]

Visualization of Decomposition Mechanisms and Experimental Workflows

The decomposition of LiFSI is a multifaceted process that can be initiated by heat, electrochemical reduction, or hydrolysis. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.

Caption: Thermal decomposition pathway of LiFSI leading to thermal runaway.

Caption: Electrochemical decomposition of the FSI⁻ anion at the anode.

Caption: Hydrolysis pathway of LiFSI in the presence of water.

Caption: Experimental workflow for thermal analysis of LiFSI.

In-depth Analysis of Decomposition Mechanisms

Thermal Decomposition

The thermal decomposition of LiFSI is a complex process that can lead to thermal runaway in a battery, a dangerous chain reaction of exothermic events.[11][12][13] Quantum chemical calculations and experimental studies suggest that the decomposition of LiFSI can generate NSO₂F free radicals.[11] These highly reactive species can then initiate a sequence of reactions that culminate in the formation of stable nitrogen gas (N₂).[11] The formation of the strong triple bond in N₂ is a highly exothermic process, releasing a significant amount of heat that can accelerate the temperature rise and trigger thermal runaway.[11][14] Other decomposition products include SO₂, LiF, and various other sulfur-oxygen-fluorine compounds.[15][16]

Electrochemical Decomposition

At the surface of the negative electrode (anode), particularly during charging, the FSI⁻ anion can be electrochemically reduced. This decomposition is a key process in the formation of the Solid Electrolyte Interphase (SEI), a crucial passivation layer that enables stable battery cycling.[16][17] The electrochemical breakdown of FSI⁻ is thought to occur in a stepwise manner:

-

S-F Bond Cleavage: The initial step involves the breaking of a sulfur-fluorine bond, leading to the formation of lithium fluoride (B91410) (LiF) and SOx species.[16]

-

N-S Bond Cleavage: This is followed by the cleavage of the nitrogen-sulfur bonds, which can produce lithium nitride (Li₃N).[16]

-

S=O Bond Cleavage: Finally, the sulfur-oxygen double bonds can break, resulting in the formation of lithium oxide (Li₂O) and lithium sulfide (B99878) (Li₂S).[16]

The formation of a stable, LiF-rich SEI is a desirable outcome of this decomposition, as it can effectively suppress further electrolyte reduction and dendrite growth on lithium metal anodes.[15][17]

Hydrolysis

While LiFSI is generally considered more resistant to hydrolysis than LiPF6, it is not entirely immune to reaction with water.[1][18][19] The presence of moisture can lead to the decomposition of the FSI⁻ anion.[19] Computational studies using density functional theory (DFT) have explored the thermodynamics of LiFSI hydrolysis.[18][20][21] These studies suggest that the hydrolysis of LiFSI can lead to the precipitation of solid LiOH and, to a lesser extent, LiF.[18] The formation of these inorganic species can contribute to the composition of the SEI. Interestingly, the kinetics of hydrolysis are dependent on the salt concentration and the nature of the cation, with NaFSI solutions showing greater stability than LiFSI solutions.[19]

Conclusion

This compound stands as a compelling alternative to LiPF6, offering the potential for safer and more durable lithium-ion batteries. Its thermal stability, while generally superior to that of LiPF6, is highly dependent on the purity of the salt. The decomposition of LiFSI is a complex interplay of thermal, electrochemical, and hydrolytic pathways, each leading to a unique set of products that can significantly impact battery performance and safety. A thorough understanding of these mechanisms, supported by robust analytical techniques, is paramount for the successful implementation of LiFSI in next-generation energy storage technologies. Future research should focus on standardizing purity levels of LiFSI and further elucidating the intricate reaction networks that govern its decomposition under various operating conditions.

References

- 1. takomabattery.com [takomabattery.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Thermal stability and decomposition of this compound (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Abstract: Thermal Stability and Decomposition of this compound (LiFSI) Salts (18th International Meeting on Lithium Batteries (June 19-24, 2016)) [ecs.confex.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal stability analysis of nitrile additives in LiFSI for lithium-ion batteries: An accelerating rate calorimetry study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermal stability and decomposition of this compound (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. The thermal runaway mechanism of fast-charging lithium-ion batteries using LiFSI-based electrolytes - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. Breakthrough in lithium-ion battery safety: New design prevents thermal runaway and fire risks â NaturalNews.com [naturalnews.com]

- 14. Thermal runaway mechanism of fast-charging lithium-ion batteries using LiFSI-based electrolyte | CoLab [colab.ws]

- 15. pubs.acs.org [pubs.acs.org]

- 16. web.stanford.edu [web.stanford.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Stability of aqueous electrolytes based on LiFSI and NaFSI [infoscience.epfl.ch]

- 20. iris.cnr.it [iris.cnr.it]

- 21. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrochemical Stability Window of LiFSI-based Electrolytes

Lithium bis(fluorosulfonyl)imide (LiFSI) has emerged as a promising alternative to the conventional lithium hexafluorophosphate (B91526) (LiPF6) salt in electrolytes for next-generation lithium-ion batteries. Its superior thermal stability, higher ionic conductivity, and ability to form a stable solid electrolyte interphase (SEI) on the anode are key advantages.[1][2][3] A critical parameter governing the performance of any electrolyte is its electrochemical stability window (ESW), which defines the voltage range within which the electrolyte remains stable without significant decomposition. This guide provides a comprehensive overview of the ESW of LiFSI-based electrolytes, including quantitative data, detailed experimental protocols, and visual representations of key concepts.

Understanding the Electrochemical Stability Window (ESW)

The ESW is determined by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the electrolyte components. The anodic (oxidation) limit is related to the HOMO level, while the cathodic (reduction) limit is associated with the LUMO level. For LiFSI-based electrolytes, the FSI⁻ anion and the solvent molecules are the primary species susceptible to oxidation and reduction.

In comparison to LiPF6, LiFSI generally exhibits a wider electrochemical stability window, particularly at higher concentrations.[4] This is attributed to the FSI⁻ anion's ability to form a robust and passivating SEI layer on the anode, which suppresses further electrolyte reduction.[5][6] On the cathode side, the oxidative stability of LiFSI-based electrolytes can be influenced by the choice of solvent and the presence of additives.

Quantitative Data on the Electrochemical Stability Window

The ESW of LiFSI-based electrolytes is influenced by several factors, including the salt concentration, solvent system, and the working electrode material. The following tables summarize key quantitative data from various studies.

| Salt | Solvent | Concentration | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Working Electrode | Measurement Technique | Reference |

| LiFSI | EC/DMC | 1 M | ~4.5 | - | NMC622 | Cycling | [7] |

| LiFSI | EC | 1:6 (molar ratio) | ~4.7-4.8 | - | Al | LSV | [4] |

| LiFSI | EC | 1:4 (molar ratio) | >4.8 | - | Al | LSV | [4] |

| LiFSI | EC | 1:2 (molar ratio) | ~5.2 | - | Al | LSV | [4] |

| LiFSI | DME | - | - | - | Al | - | [8] |

| LiFSI | DME/TTE | - | - | - | Si | - | [9] |

| LiFSI | EC/EMC | 1.25 M | >4.3 | <2.8 | Al | CV | [10] |

Table 1: Electrochemical Stability Window of Various LiFSI-Based Electrolytes.

Note: The exact values can vary depending on the specific experimental conditions, such as scan rate and cutoff current density.

| Salt | Solvent | Concentration | Ionic Conductivity (mS/cm) | Temperature (°C) | Reference |

| LiFSI | EC | 1:6 (molar ratio) | 7 | 30 | [11] |

| LiFSI | EC | 1:2 (molar ratio) | 1.5 | 30 | [11] |

| LiTFSI | EC | 1:6 (molar ratio) | 4.6 | 30 | [11] |

| LiFSI | DEGDME | 1 M | 7.5 | Room Temp. | [12] |

Table 2: Ionic Conductivity of LiFSI-Based Electrolytes.

Experimental Protocols for Determining the ESW

The electrochemical stability window is typically determined using linear sweep voltammetry (LSV) for the anodic limit and cyclic voltammetry (CV) for both anodic and cathodic limits.

Objective: To determine the upper voltage limit at which the electrolyte undergoes significant oxidation.

Materials:

-

Three-electrode cell (e.g., coin cell with a lithium reference electrode)

-

Working electrode: A material stable at high potentials, such as platinum, gold, or aluminum.[4][13]

-

Counter and reference electrode: Lithium metal

-

Electrolyte to be tested

-

Potentiostat/Galvanostat

Procedure:

-

Assemble the three-electrode cell in an argon-filled glovebox to prevent moisture and oxygen contamination.

-

Allow the cell to rest for a sufficient time (e.g., 1 hour) to reach a stable open-circuit voltage (OCV).

-

Set the parameters on the potentiostat:

-

Run the LSV scan.

-

Determine the oxidation potential by identifying the voltage at which the current density starts to increase significantly above a defined cutoff value (e.g., 10 µA/cm²).[14]

Objective: To determine both the anodic and cathodic stability limits of the electrolyte.

Materials:

-

Three-electrode cell

-

Working electrode: A material that is relatively inert over a wide potential range, such as stainless steel, platinum, or glassy carbon.[15]

-

Counter and reference electrode: Lithium metal

-

Electrolyte to be tested

-

Potentiostat/Galvanostat

Procedure:

-

Assemble the three-electrode cell in an argon-filled glovebox.

-

Allow the cell to stabilize at its OCV.

-

Set the CV parameters:

-

Define a wide potential window (e.g., from -0.5 V to 6.0 V vs. Li/Li⁺).

-

Select a suitable scan rate (e.g., 10 mV/s).[15]

-

-

Perform the cyclic voltammetry for several cycles.

-

The anodic and cathodic limits are determined by the potentials at which a significant increase in oxidation and reduction currents, respectively, is observed.

Key Mechanisms and Visualizations

The formation of a stable SEI is crucial for the wide cathodic stability of LiFSI electrolytes. The FSI⁻ anion is more readily reduced than the solvent molecules, leading to an inorganic-rich SEI layer.[6][7]

References

- 1. meisenbaochem.com [meisenbaochem.com]

- 2. nbinno.com [nbinno.com]

- 3. LiFSI vs. LiPF6 in Li-ion Battery Electrolytes - Poworks [poworks.com]

- 4. Concentrated LiFSI–Ethylene Carbonate Electrolytes and Their Compatibility with High-Capacity and High-Voltage Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Chemistry, Formation and Passivation of Solid-Electrolyte Interphase (SEI) from FSI- Breakdown at Li-metal Potential (Journal Article) | OSTI.GOV [osti.gov]

- 7. Electrolyte Engineering for High-Voltage Lithium Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. osti.gov [osti.gov]

- 10. Study of the corrosion behavior of LiFSI based electrolyte for Li-ion cells | ORNL [ornl.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Boosting High-Voltage Practical Lithium Metal Batteries with Tailored Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Solubility and conductivity of LiFSI in different organic solvents.

An In-depth Technical Guide to the Solubility and Conductivity of Lithium Bis(fluorosulfonyl)imide (LiFSI) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (LiFSI) has emerged as a highly promising lithium salt for next-generation lithium-ion batteries and other electrochemical applications.[1][2] Compared to the conventional lithium hexafluorophosphate (B91526) (LiPF6), LiFSI offers several advantages, including higher ionic conductivity, superior thermal and hydrolytic stability, and the ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces.[1][3] Understanding the fundamental properties of LiFSI in different organic solvents, particularly its solubility and conductivity, is crucial for optimizing electrolyte formulations and enhancing battery performance. This guide provides a comprehensive overview of these key parameters, supported by quantitative data, detailed experimental protocols, and visualizations of underlying principles.

The choice of solvent significantly influences the performance of a LiFSI-based electrolyte. Solvents with high dielectric constants and strong solvating power are generally required to dissolve the lithium salt and facilitate ion dissociation.[4][5] Common organic solvents used for LiFSI electrolytes include carbonates, such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and propylene (B89431) carbonate (PC), as well as ethers, like 1,2-dimethoxyethane (B42094) (DME) and 1,3-dioxolane (B20135) (DOL).[4][6] The interplay between LiFSI and these solvents dictates the resulting electrolyte's viscosity, ionic conductivity, and electrochemical stability window.

Data Presentation: Solubility and Conductivity of LiFSI

The following tables summarize the solubility and ionic conductivity of LiFSI in various organic solvents at different concentrations and temperatures, compiled from multiple research sources.

Table 1: Solubility of LiFSI in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Dimethyl Carbonate (DMC) | Ambient | High solubility, concentration of up to 0.45 mol mol⁻¹ studied | [7][8] |

| Ethylene Carbonate (EC) | Ambient | High solubility, concentration of up to 0.45 mol mol⁻¹ studied | [7][8] |

| Propylene Carbonate (PC) | Ambient | High solubility, concentration of up to 0.45 mol mol⁻¹ studied | [7][8] |

| Methyl tert-Butyl Ether (MTBE) | 10 - 30 | Up to 0.47 mol mol⁻¹ | [9] |

| 1,2-Dimethoxyethane (DME) | Ambient | High solubility, used in high concentration electrolytes (e.g., 4 M) | [10] |

| Acetonitrile (AN) | Ambient | High solubility | [11] |

| Cyclopentyl Methyl Ether (CPME) | Ambient | Weakly solvating, used in high concentration electrolytes | [4] |

Table 2: Ionic Conductivity of LiFSI in Various Organic Solvents

| Solvent System (Concentration) | Temperature (°C) | Ionic Conductivity (mS/cm) | Reference |

| 1 M LiFSI in EC/DEC (3/7, v/v) | 20 | 7.2 | [12] |

| 1 M LiFSI in EC/DEC (3/7, v/v) | -20 | Higher than 1M LiPF6 | [12] |

| 2 M LiFSI in DME | 25 | 18.1 | [13] |

| 2 M LiFSI in DMP | 25 | 14.0 | [13] |

| 2 M LiFSI in TFDMP | 25 | 7.4 | [13] |

| 1 M LiFSI in G4 | Not Specified | Peak at ~2.67 mS/cm around 0.99 M | [14] |

| LiFSI in EC (1:6 molar ratio) | ~25 | ~7 | [15] |

| LiFSI in EC (1:2 molar ratio) | ~25 | 1.5 | [15] |

| LiFSI in DMC/EC/PC mixtures | 20 - 60 | Varies with composition and concentration | [6][16] |

| LiFSI in AN | Not Specified | Peak conductivity near n=8 (AN molecules per LiFSI) | [17] |

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining reliable and comparable data on the solubility and conductivity of LiFSI electrolytes.

Measurement of LiFSI Solubility

The solubility of LiFSI in an organic solvent can be determined using the equilibrium concentration method.[18][19]

Methodology:

-

Sample Preparation: An excess amount of LiFSI salt is added to a known volume or mass of the organic solvent in a sealed, moisture-free container (e.g., a glovebox).

-

Equilibration: The mixture is stirred vigorously at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved salt.[18][19]

-

Phase Separation: The saturated solution is allowed to stand undisturbed for several hours to allow the undissolved solid to settle. A clear supernatant is then carefully extracted using a syringe with a filter to prevent any solid particles from being transferred.

-

Concentration Analysis: The concentration of LiFSI in the saturated solution is determined using analytical techniques such as:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This method is highly sensitive for determining the concentration of lithium ions.[5][20] The saturated solution is carefully diluted with a suitable solvent, and the lithium concentration is measured against a series of calibration standards.

-

Gravimetric Analysis: A known mass of the saturated solution is taken, and the solvent is evaporated under vacuum at a controlled temperature. The mass of the remaining LiFSI salt is then measured to determine the solubility.[21]

-

High-Performance Liquid Chromatography (HPLC): This technique can be used to quantify the concentration of the FSI⁻ anion.[18][19]

-

Measurement of Ionic Conductivity

The ionic conductivity of LiFSI electrolytes is typically measured using a conductivity meter with a specialized probe.[22][23][24]

Methodology:

-

Electrolyte Preparation: A series of LiFSI solutions with different concentrations are prepared in the desired organic solvent or solvent mixture inside a glovebox to prevent moisture contamination.

-

Conductivity Cell and Meter: A conductivity cell, consisting of two electrodes (often platinum), is used.[23][24] The cell constant, a geometric factor specific to the cell, must be accurately determined by calibrating with a standard solution of known conductivity, such as a potassium chloride (KCl) solution.[25]

-

Measurement Procedure:

-

The conductivity cell is thoroughly rinsed with the electrolyte solution to be measured.

-

The cell is then filled with the electrolyte, ensuring that the electrodes are fully immersed and there are no air bubbles.

-

The cell is connected to a conductivity meter, which applies an alternating current (AC) voltage between the electrodes to avoid polarization effects.[23] The meter measures the resistance or conductance of the solution.

-

The ionic conductivity (κ) is calculated using the formula: κ = K_cell / R, where K_cell is the cell constant and R is the measured resistance.[24]

-

-

Temperature Control: The conductivity of an electrolyte is highly dependent on temperature.[25] Therefore, all measurements should be performed in a temperature-controlled environment, and the temperature should be recorded for each measurement. Modern conductivity meters often have automatic temperature compensation features.[24]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Electrolyte Characterization

Caption: Workflow for the preparation and characterization of LiFSI-based electrolytes.

Diagram 2: LiFSI Dissociation and Ionic Conductivity

Caption: Relationship between LiFSI dissociation, influential factors, and ionic conductivity.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical insights into the dissolution of LiFSI in weakly and strongly solvating solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Electrolyte engineering via ether solvent fluorination for developing stable non-aqueous lithium metal batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures (Journal Article) | OSTI.GOV [osti.gov]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Electrical Conductivity Measurement of Electrolyte Solution [jstage.jst.go.jp]

- 24. imeko.org [imeko.org]

- 25. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

Molecular structure and bonding in Lithium bis(fluorosulfonyl)imide

An In-depth Technical Guide to the Molecular Structure and Bonding in Lithium bis(fluorosulfonyl)imide (LiFSI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LiFSI) has emerged as a highly promising electrolyte salt for next-generation lithium-ion batteries, challenging the dominance of conventional salts like lithium hexafluorophosphate (B91526) (LiPF₆). Its rising prominence is attributed to a unique combination of high ionic conductivity, superior thermal and hydrolytic stability, and its ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces.[1][2][3][4][5][6][7] This technical guide provides a comprehensive examination of the molecular structure and bonding characteristics of LiFSI. It details the intricate interplay of ionic and covalent forces that define its physicochemical properties and electrochemical performance. The guide includes a summary of key quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its structure and reaction pathways to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

This compound, with the chemical formula LiN(SO₂F)₂, is an inorganic salt composed of a lithium cation (Li⁺) and a bis(fluorosulfonyl)imide anion (FSI⁻).[5][8] It typically appears as a white crystalline solid.[5][8] The unique properties of the FSI⁻ anion, particularly the delocalization of the negative charge and the electron-withdrawing nature of the fluorosulfonyl groups, contribute to the salt's remarkable stability and high conductivity.[4][9] Unlike LiPF₆, which is prone to thermal decomposition and hydrolysis that can generate harmful hydrofluoric acid (HF), LiFSI exhibits significantly better stability, making it a safer and more reliable alternative for high-performance energy storage systems.[2][3][7][10] Its application extends beyond batteries to supercapacitors and as a catalyst in certain organic synthesis reactions.[4][8]

Molecular Structure and Bonding

The fundamental structure of LiFSI consists of a lithium cation (Li⁺) ionically bonded to the bis(fluorosulfonyl)imide anion (FSI⁻).[8] A deeper analysis reveals a complex interplay of covalent and ionic interactions that dictate its overall properties.

The Bis(fluorosulfonyl)imide (FSI⁻) Anion

The FSI⁻ anion is the cornerstone of LiFSI's unique characteristics. Its structure features a central nitrogen atom covalently bonded to two sulfur atoms of the sulfonyl groups (-SO₂F). The negative charge is not localized on the nitrogen atom but is delocalized across the O-S-N-S-O framework. This charge delocalization is crucial for the anion's stability and its weak interaction with the Li⁺ cation, which facilitates high ionic conductivity in solution.

Computational studies and crystallographic data provide insight into the specific bond lengths and angles, although these can vary depending on the crystalline phase and coordination environment. The geometry around the sulfur atoms is approximately tetrahedral.

Ionic Interaction and Coordination

In the solid state, the Li⁺ cation is coordinated by oxygen atoms from multiple FSI⁻ anions. The crystal structure reveals that each lithium ion is surrounded by several oxygen atoms, creating a stable ionic lattice.[11]

In solution, the behavior is more complex. LiFSI can exist in several states:

-

Fully solvated ions: The Li⁺ and FSI⁻ ions are separated and surrounded by solvent molecules.

-

Contact Ion Pairs (CIPs): A single Li⁺ cation and FSI⁻ anion are in direct contact.

-

Aggregates (AGGs): Multiple Li⁺ and FSI⁻ ions form larger clusters.

The equilibrium between these states is highly dependent on the salt concentration and the nature of the solvent.[12][13][14] Techniques like Raman spectroscopy are instrumental in studying these ion association phenomena, as the vibrational modes of the FSI⁻ anion are sensitive to its coordination environment.[13][15]

Caption: Schematic of LiFSI's ionic and covalent bonding.

Data Presentation

The following tables summarize key quantitative data for LiFSI, compiled from various sources.

Table 1: Physicochemical Properties of LiFSI

| Property | Value | Reference |

| Chemical Formula | F₂LiNO₄S₂ | [5][16][17] |

| Molecular Weight | 187.07 g/mol | [4][16] |

| Appearance | White to almost white crystalline powder | [8] |

| Melting Point | 140-145 °C | [4][10] |

| Thermal Decomposition | >200 °C | [4][5][10] |

| Solubility | Soluble in water and polar organic solvents (e.g., carbonates, ethers) | [5][8] |

Table 2: Electrochemical Properties of LiFSI-based Electrolytes

| Electrolyte Composition | Ionic Conductivity (mS/cm) | Temperature (°C) | Reference |

| 1M LiFSI in EC/DEC (3/7, v/v) | 7.2 | 20 | [18] |

| 1M LiFSI in EC/EMC (3:7, v/v) | >10 (Highest among common salts) | 25 | [10] |

| LiFSI:EC (1:6 molar ratio) | ~7.0 | 30 | [19] |

| LiFSI:EC (1:2 molar ratio) | 1.5 | 30 | [19] |

EC: Ethylene Carbonate, DEC: Diethyl Carbonate, EMC: Ethyl Methyl Carbonate

Experimental Protocols

Synthesis of LiFSI

Several synthetic routes to LiFSI have been developed. A common laboratory-scale and industrial method involves a two-step process starting from bis(chlorosulfonyl)imide (HClSI).

Caption: A simplified workflow for the synthesis of LiFSI.

Protocol:

-

Fluorination: Bis(chlorosulfonyl)imide is reacted with a fluorinating agent.[20][21][22] For example, isocyanate chlorosulfonate can be reacted with zinc fluoride (B91410) (ZnF₂) or antimony trifluoride (SbF₃) at an elevated temperature (e.g., 70°C) to yield the fluorinated intermediate.[21] The reaction is typically carried out under inert atmosphere to prevent hydrolysis.

-

Lithiation: The resulting bis(fluorosulfonyl)imide (HFSI) is then neutralized with a lithium base, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH), in an aqueous or organic solvent.[22] The reaction proceeds via an acid-base neutralization to form the lithium salt.

-

Purification: The crude LiFSI is purified, often by recrystallization. This involves dissolving the crude product in a polar solvent and then adding a less polar or non-polar solvent to precipitate the high-purity LiFSI, which is then filtered and dried under vacuum.[23]

Characterization Techniques

-

Vibrational Spectroscopy (Raman and FT-IR): These techniques are used to identify the purity of the salt and study ion interactions.[1][24] The vibrational modes of the FSI⁻ anion, particularly the S-N-S stretching mode around 700-800 cm⁻¹, are sensitive to the local ionic environment.[13][15] Shifts in peak positions and the appearance of new shoulders can indicate the formation of contact ion pairs and aggregates.[13]

-

Methodology: A small sample of the LiFSI salt or its electrolyte solution is placed in the path of a laser beam (for Raman) or an infrared beam (for FT-IR). The scattered or transmitted light is collected and analyzed to generate a spectrum of vibrational frequencies.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (e.g., ⁷Li, ¹⁹F, ¹⁷O) provides detailed information about the local chemical environment of the ions.[25][26][27][28] ⁷Li NMR chemical shifts can distinguish between free lithium ions, ion pairs, and aggregates, offering insights into the solvation structure and ion transport mechanisms.[29][30]

-

Methodology: A solution of LiFSI in a deuterated solvent is placed in a strong magnetic field. Radiofrequency pulses are applied, and the resulting signals from the nuclei are detected. The chemical shifts provide information about the electronic environment of the nuclei.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths and angles, in the solid state.[11]

-

Methodology: A suitable single crystal of LiFSI is grown and mounted on a diffractometer. It is then irradiated with X-rays, and the diffraction pattern is collected and analyzed to solve the crystal structure.

-

-

Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the salt.[1][3][24]

-

Methodology: A sample of LiFSI is heated at a controlled rate in a furnace, and its mass is continuously monitored. The temperature at which significant mass loss occurs corresponds to the onset of decomposition.

-

Ion Association and Electrolyte Behavior

The performance of LiFSI as an electrolyte salt is intrinsically linked to the interactions between the Li⁺ cation, the FSI⁻ anion, and the solvent molecules. In dilute solutions, the ions are largely dissociated and solvated by the solvent. As the concentration increases, the formation of CIPs and AGGs becomes more prevalent. This association can influence properties like ionic conductivity and viscosity. Computational studies using molecular dynamics simulations have been employed to investigate these solvation structures and their impact on ion transport.[12]

Caption: Equilibrium between different ionic species in LiFSI electrolytes.

Conclusion

This compound stands out as a superior electrolyte salt due to its well-defined molecular structure and bonding, which impart high thermal stability, excellent ionic conductivity, and favorable interfacial properties. The delocalized negative charge on the FSI⁻ anion and its weak coordination with the Li⁺ cation are fundamental to its advantageous electrochemical characteristics. A thorough understanding of its synthesis, structural properties via advanced characterization techniques, and its behavior in solution is critical for optimizing its performance in next-generation energy storage systems. Continued research into the solvation structure and SEI formation mechanisms will further unlock the potential of LiFSI for developing safer, longer-lasting, and higher-performance batteries.

References

- 1. Thermal Stability and Decomposition of this compound (LiFSI) Salts | Semantic Scholar [semanticscholar.org]

- 2. Thermal stability and decomposition of this compound (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Abstract: Thermal Stability and Decomposition of this compound (LiFSI) Salts (18th International Meeting on Lithium Batteries (June 19-24, 2016)) [ecs.confex.com]

- 4. fengbaigroup.com [fengbaigroup.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical insights into the dissolution of LiFSI in weakly and strongly solvating solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. lithium bis(fluorosulfonyl)amide [webbook.nist.gov]

- 17. This compound | F2LiNO4S2 | CID 86277430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. KR101718292B1 - Novel method for preparing this compound - Google Patents [patents.google.com]

- 21. Preparation method of lithium bis (fluorosulfonyl) imide and application of lithium bis (fluorosulfonyl) imide - Eureka | Patsnap [eureka.patsnap.com]

- 22. WO2016184176A1 - Preparation method for bis-(fluoro-sulfonyl) imide lithium salt - Google Patents [patents.google.com]

- 23. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 24. Thermal stability and decomposition of this compound (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. NMR spectra of LiTFSI - Lithium bis(trifluoromethanesulphonyl)imide | LiTFSI | 90076-65-6 [litfsi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. In situ 7 Li-NMR analysis of lithium metal surface deposits with varying electrolyte compositions and concentrations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP05334D [pubs.rsc.org]

- 30. researchgate.net [researchgate.net]

The Emergence of Lithium Bis(fluorosulfonyl)imide (LiFSI) as a Promising Lithium Salt for Next-Generation Batteries: A Technical Guide

Abstract

Lithium bis(fluorosulfonyl)imide (LiFSI) has garnered significant attention within the battery research community as a potential successor to the conventional lithium hexafluorophosphate (B91526) (LiPF₆) salt in lithium-ion battery electrolytes. Its advantageous properties, including high ionic conductivity, superior thermal and hydrolytic stability, and the ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces, position it as a key enabler for next-generation energy storage systems.[1][2][3] This technical guide provides an in-depth overview of the early-stage research on LiFSI, consolidating key quantitative data, detailing experimental protocols for its characterization, and visualizing fundamental processes. This document is intended for researchers, scientists, and professionals in the field of battery technology and materials science.

Introduction

The electrolyte is a critical component of lithium-ion batteries, dictating performance parameters such as power density, lifespan, and safety. For decades, LiPF₆ has been the industry standard lithium salt due to its well-rounded properties. However, its inherent thermal instability and susceptibility to hydrolysis, which can lead to the formation of corrosive hydrofluoric acid (HF), present significant challenges, particularly for high-energy-density and high-voltage applications.[4]

LiFSI has emerged as a compelling alternative, offering solutions to many of the drawbacks of LiPF₆.[3] Its molecular structure contributes to a higher degree of charge delocalization, which in turn leads to weaker interactions with solvent molecules and enhanced lithium-ion mobility.[5] Furthermore, the SEI layer formed from LiFSI-based electrolytes is often thinner, more uniform, and rich in inorganic species like lithium fluoride (B91410) (LiF), which is beneficial for suppressing dendrite growth on lithium metal anodes and improving cycling stability.[6][7] This guide will delve into the synthesis, physicochemical properties, electrochemical performance, and SEI formation mechanisms associated with LiFSI.

Synthesis of this compound

Several synthetic routes for LiFSI have been developed, with the primary goal of achieving high purity and yield in a cost-effective manner. The most common methods generally involve a multi-step process that includes fluorination and lithiation.[8]

One prevalent synthesis pathway starts with the reaction of a bis(chlorosulfonyl)imide compound with a fluorinating agent, followed by a reaction with a lithium-containing base to yield the final LiFSI product.[9][10] Another approach involves the reaction of lithium fluorosulfonamide with sulfuryl fluoride in the presence of an acid-binding agent.[11] The purity of the final LiFSI product is crucial, as impurities can significantly impact its thermal stability and electrochemical performance.[12][13]

Physicochemical and Electrochemical Properties

The performance of LiFSI in a lithium-ion battery is intrinsically linked to its fundamental properties. This section summarizes key quantitative data on its ionic conductivity, thermal stability, and electrochemical stability window.

Ionic Conductivity

LiFSI-based electrolytes generally exhibit higher ionic conductivity compared to their LiPF₆ counterparts, particularly at lower temperatures.[14] This is attributed to the lower association of the FSI⁻ anion with Li⁺ ions and its weaker interaction with solvent molecules.

| Electrolyte System | Concentration (M) | Temperature (°C) | Ionic Conductivity (mS/cm) | Reference |

| LiFSI in EC/DEC (3/7 v/v) | 1.0 | 20 | 7.2 | [14] |

| LiFSI in AN | ~1.2 (n=8) | 60 | ~35 | [8] |

| LiFSI in DME/DOL | 1.0 | 25 | ~10.5 | [5] |

| LiPF₆ in EC/DEC (3/7 v/v) | 1.0 | 20 | ~7.2 | [14] |

Table 1: Ionic conductivity of various LiFSI-based electrolytes compared to a standard LiPF₆ electrolyte. (EC: Ethylene Carbonate, DEC: Diethyl Carbonate, AN: Acetonitrile, DME: 1,2-Dimethoxyethane, DOL: 1,3-Dioxolane)

Thermal Stability

One of the most significant advantages of LiFSI is its enhanced thermal stability over LiPF₆.[12] While the exact decomposition temperature can vary with the purity of the salt, LiFSI generally remains stable up to 200°C, whereas LiPF₆ begins to decompose at temperatures as low as 60-80°C.[12][15]

| Lithium Salt | Onset Decomposition Temperature (°C) | Method | Reference |

| LiFSI (High Purity) | > 200 | TGA | [15] |

| LiPF₆ | ~60-80 | TGA | [12] |

| LiTFSI | > 300 | TGA | [2] |

Table 2: Comparison of the thermal stability of LiFSI with other common lithium salts.

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without significant decomposition. LiFSI-based electrolytes demonstrate a wide ESW, making them suitable for high-voltage cathode materials. The oxidative stability is a key parameter, and studies have shown that LiFSI electrolytes can be stable up to potentials of 4.5 V and even higher, depending on the solvent system and concentration.[16]

| Electrolyte System | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Reference |

| 1.0 M LiFSI in Carbonates | ~4.3-4.5 | ~0 | [17] |

| Concentrated LiFSI in Ethers | > 5.0 | ~0 | [18] |

| 1.0 M LiPF₆ in Carbonates | ~4.2-4.5 | ~0 | [16] |

Table 3: Electrochemical stability window of LiFSI-based electrolytes.

Performance in Lithium-Ion Batteries

The superior properties of LiFSI translate into improved performance in various lithium-ion battery chemistries, especially with next-generation anode materials like silicon.

Graphite (B72142) Anodes

In graphite-based cells, LiFSI-based electrolytes have demonstrated better performance, particularly at elevated temperatures.[19][20] The formation of a stable, inorganic-rich SEI on the graphite surface mitigates solvent co-intercalation and subsequent exfoliation, leading to improved cycling stability and rate capability.[19]

Silicon Anodes

For silicon anodes, which undergo massive volume changes during lithiation and delithiation, the nature of the SEI is paramount. The more flexible and robust SEI formed in the presence of LiFSI can better accommodate these volume changes, leading to significantly improved capacity retention and coulombic efficiency compared to cells with LiPF₆-based electrolytes.[6]

| Anode | Electrolyte | Capacity Retention after 100 cycles (%) | Coulombic Efficiency (%) | Reference |

| Graphite | 1M LiFSI in EC/EMC | >95 (at 60°C) | >99.5 | [19] |

| Silicon | 1M LiFSI in EC/DEC | ~85 | >99 | [6] |

| Silicon | 1M LiPF₆ in EC/DEC | <60 | ~98 | [6] |

Table 4: Performance comparison of LiFSI and LiPF₆ in half-cells with graphite and silicon anodes.

Solid Electrolyte Interphase (SEI) Formation

The composition and morphology of the SEI are critical for the long-term stability and performance of lithium-ion batteries. The decomposition of the FSI⁻ anion plays a key role in forming a stable SEI.

The reduction of the FSI⁻ anion at the anode surface leads to the formation of a variety of inorganic species, including LiF, Li₂O, and lithium sulfates (LiₓSOᵧ).[11] The presence of a high concentration of LiF in the SEI is particularly beneficial as it is an excellent electronic insulator with good Li⁺ ion conductivity, which helps to passivate the electrode surface and prevent continuous electrolyte decomposition.[7]

Experimental Protocols

This section provides an overview of the standard experimental protocols used for the characterization of LiFSI and its electrolytes.

Thermal Analysis (TGA/DSC)

-

Objective : To determine the thermal stability and decomposition temperature of LiFSI salt.[21]

-

Thermogravimetric Analysis (TGA) :

-

A small amount of the LiFSI salt (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The weight loss of the sample is recorded as a function of temperature. The onset temperature of weight loss is considered the decomposition temperature.[22][23]

-

-

Differential Scanning Calorimetry (DSC) :

-

A small amount of the sample is hermetically sealed in an aluminum pan.

-

The sample is heated at a constant rate, and the heat flow to or from the sample is measured relative to a reference.

-

Endothermic or exothermic peaks indicate phase transitions or decomposition reactions.[24]

-

Electrochemical Impedance Spectroscopy (EIS)

-

Objective : To measure the ionic conductivity of the LiFSI-based electrolyte.[25][26]

-

Procedure :

-

The electrolyte is contained in a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum).

-

A small AC voltage (e.g., 10 mV) is applied across a range of frequencies (e.g., 1 MHz to 1 Hz).

-

The impedance data is plotted on a Nyquist plot (Z' vs. -Z'').

-

The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.[27]

-

The ionic conductivity (σ) is calculated using the formula σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.

-

Cyclic Voltammetry (CV)

-

Objective : To determine the electrochemical stability window of the electrolyte.[28]

-

Procedure :

-

A three-electrode cell is assembled with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

-

The potential of the working electrode is swept linearly between two set voltage limits at a specific scan rate (e.g., 1 mV/s).

-

The resulting current is measured as a function of the applied potential.

-

The anodic and cathodic limits of the stability window are defined as the potentials at which a significant increase in current is observed, indicating electrolyte oxidation or reduction.[29]

-

X-ray Photoelectron Spectroscopy (XPS)

-

Objective : To analyze the chemical composition of the SEI layer formed on the electrode surface.[30]

-

Procedure :

-

A battery is cycled for a specific number of cycles.

-

The cell is disassembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination.

-

The electrode of interest is rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

-

The electrode is transferred to the XPS chamber without exposure to air.

-

The surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured.

-

The binding energies of the core-level electrons are determined to identify the elemental composition and chemical states of the species within the SEI layer.[17][31] Argon ion sputtering can be used to probe the composition at different depths of the SEI.[3]

-

Conclusion and Outlook

Early-stage research has firmly established LiFSI as a highly promising lithium salt for advanced lithium-ion batteries. Its inherent advantages of high ionic conductivity, excellent thermal stability, and the formation of a robust SEI layer address many of the limitations of the currently used LiPF₆. While challenges related to cost and potential aluminum current collector corrosion at high voltages are still being addressed, ongoing research into electrolyte additives and concentration optimization is paving the way for its widespread adoption. The continued development of LiFSI-based electrolytes is expected to be a critical factor in unlocking the potential of high-energy-density battery technologies, including those employing lithium metal and silicon anodes.

References

- 1. Optimizing the composition of LiFSI-based electrolytes by a method combining simplex with normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation method of lithium bis (fluorosulfonyl) imide and application of lithium bis (fluorosulfonyl) imide - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. KR101718292B1 - Novel method for preparing this compound - Google Patents [patents.google.com]

- 10. WO2016184176A1 - Preparation method for bis-(fluoro-sulfonyl) imide lithium salt - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. Thermal stability and decomposition of this compound (LiFSI) salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Thermal Stability and Decomposition of this compound (LiFSI) Salts | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. LiF Artifacts in XPS Analysis of the SEI for Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. osti.gov [osti.gov]

- 25. scispace.com [scispace.com]

- 26. jecst.org [jecst.org]

- 27. batterypowertips.com [batterypowertips.com]

- 28. web.stanford.edu [web.stanford.edu]

- 29. researchgate.net [researchgate.net]

- 30. kratos.com [kratos.com]

- 31. researchgate.net [researchgate.net]

The Advent and Ascent of a Superior Lithium Salt: A Technical Guide to Lithium Bis(fluorosulfonyl)imide (LiFSI)

For Researchers, Scientists, and Drug Development Professionals